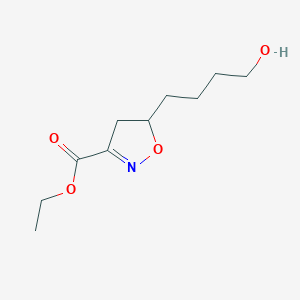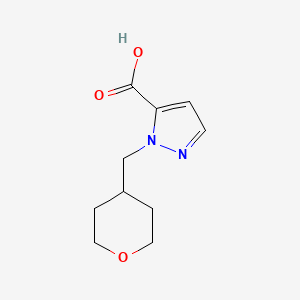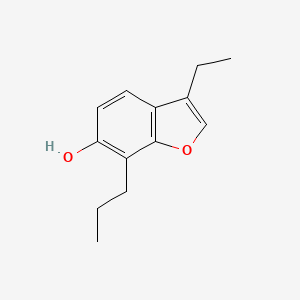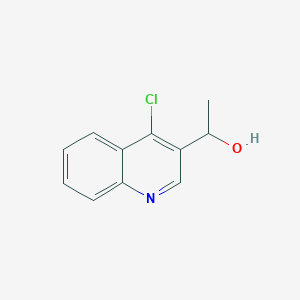
1-(4-Chloroquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloroquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family, which consists of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, and electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloroquinolin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloroquinoline with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
1-(4-Chloroquinolin-3-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 1-(4-chloroquinolin-3-yl)ethanoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of this compound results in the formation of 1-(4-chloroquinolin-3-yl)ethane.
Substitution: Substitution reactions involving this compound typically involve nucleophilic substitution, where a nucleophile replaces the chlorine atom. Common reagents used in these reactions include sodium hydroxide (NaOH) and potassium iodide (KI). The major products formed from these reactions are various quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloroquinolin-3-yl)ethanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding assays. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: Medically, this compound has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its derivatives are being investigated for their efficacy in treating various diseases, including malaria and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in the manufacturing of various materials.
Mecanismo De Acción
The mechanism by which 1-(4-Chloroquinolin-3-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, in the case of antimalarial activity, this compound interferes with the heme detoxification pathway in malaria parasites, leading to their death.
Comparación Con Compuestos Similares
1-(4-Chloroquinolin-3-yl)ethanol is compared with other similar compounds, such as 1-(7-chloroquinolin-4-yl)ethanol and 1-(quinolin-3-yl)ethanol. While these compounds share structural similarities, this compound exhibits unique properties that make it particularly useful in specific applications. For instance, its chlorine atom provides enhanced reactivity and binding affinity compared to its non-chlorinated counterparts.
List of Similar Compounds
1-(7-chloroquinolin-4-yl)ethanol
1-(quinolin-3-yl)ethanol
1-(4-methylquinolin-3-yl)ethanol
1-(8-hydroxyquinolin-3-yl)ethanol
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
1-(4-chloroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3 |
Clave InChI |
WWMVAJGRRMEIRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C2=CC=CC=C2N=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


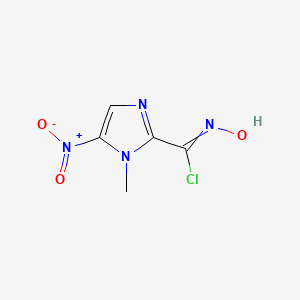
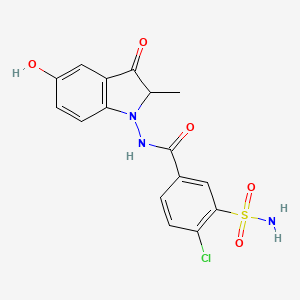

![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
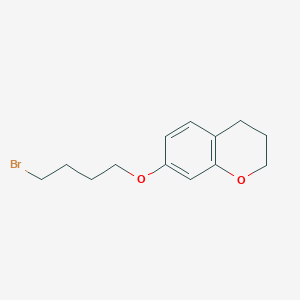
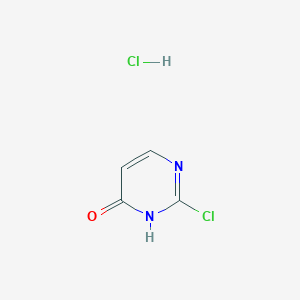
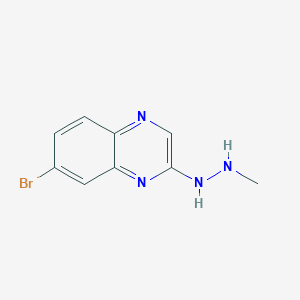
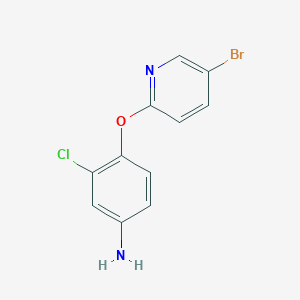

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
